molecular formula C7H12O3 B1378111 5-Ethyloxolan-2-carbonsäure CAS No. 801318-16-1

5-Ethyloxolan-2-carbonsäure

Katalognummer: B1378111
CAS-Nummer: 801318-16-1
Molekulargewicht: 144.17 g/mol
InChI-Schlüssel: KFHJRROXJGRADI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Ethyloxolane-2-carboxylic acid is an organic compound characterized by the presence of an oxolane ring substituted with an ethyl group and a carboxylic acid functional group

Wissenschaftliche Forschungsanwendungen

5-Ethyloxolane-2-carboxylic acid finds applications in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential role in metabolic pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Biochemische Analyse

Biochemical Properties

5-Ethyloxolane-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in the metabolism of oxolane derivatives, such as oxolane carboxylase. This interaction can lead to the formation of intermediate compounds that participate in further biochemical pathways . Additionally, 5-Ethyloxolane-2-carboxylic acid can bind to specific proteins, altering their conformation and activity, which can have downstream effects on cellular processes.

Cellular Effects

The effects of 5-Ethyloxolane-2-carboxylic acid on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, 5-Ethyloxolane-2-carboxylic acid can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in cell proliferation and differentiation . Furthermore, this compound can affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux and energy production within the cell.

Molecular Mechanism

At the molecular level, 5-Ethyloxolane-2-carboxylic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating their catalytic activity . Additionally, 5-Ethyloxolane-2-carboxylic acid can interact with transcription factors, leading to changes in gene expression. These molecular interactions are crucial for understanding the compound’s overall impact on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Ethyloxolane-2-carboxylic acid can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, in in vitro studies, 5-Ethyloxolane-2-carboxylic acid has been observed to degrade over time, leading to a decrease in its biological activity . In in vivo studies, the compound’s stability can affect its distribution and accumulation within tissues, thereby influencing its overall efficacy and safety.

Dosage Effects in Animal Models

The effects of 5-Ethyloxolane-2-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity and improving cellular function . At high doses, it can lead to toxic or adverse effects, such as cellular damage and organ toxicity. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

5-Ethyloxolane-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into intermediate compounds. For instance, it can be metabolized by oxolane carboxylase into oxolane derivatives, which participate in further biochemical reactions . These metabolic pathways are essential for understanding the compound’s role in cellular metabolism and its potential impact on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of 5-Ethyloxolane-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s uptake and localization within different cellular compartments . For example, certain transporters may actively transport 5-Ethyloxolane-2-carboxylic acid across cell membranes, while binding proteins may sequester it within specific organelles. These processes are crucial for understanding the compound’s bioavailability and overall efficacy.

Subcellular Localization

The subcellular localization of 5-Ethyloxolane-2-carboxylic acid can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial metabolism and energy production. Understanding the subcellular localization of 5-Ethyloxolane-2-carboxylic acid is essential for elucidating its precise mechanisms of action and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

5-Ethyloxolane-2-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of 5-ethyloxolane using strong oxidizing agents such as potassium permanganate or chromium trioxide. Another method includes the hydrolysis of 5-ethyloxolane-2-carbonitrile under acidic or basic conditions to yield the desired carboxylic acid .

Industrial Production Methods

In industrial settings, the production of 5-ethyloxolane-2-carboxylic acid often involves the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum may be employed to facilitate the oxidation reactions, while continuous flow reactors can be used to optimize reaction conditions and scale up production .

Analyse Chemischer Reaktionen

Types of Reactions

5-Ethyloxolane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 5-ethyloxolane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate enzymatic activity and affect various biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Methyloxolane-2-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.

    5-Propylxolane-2-carboxylic acid: Similar structure but with a propyl group instead of an ethyl group.

    Oxolane-2-carboxylic acid: Lacks the ethyl substitution, providing a simpler structure.

Uniqueness

5-Ethyloxolane-2-carboxylic acid is unique due to the presence of the ethyl group, which can influence its chemical properties and reactivity. This substitution can affect the compound’s solubility, boiling point, and interaction with other molecules, making it distinct from its analogs .

Eigenschaften

IUPAC Name

5-ethyloxolane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-2-5-3-4-6(10-5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFHJRROXJGRADI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.